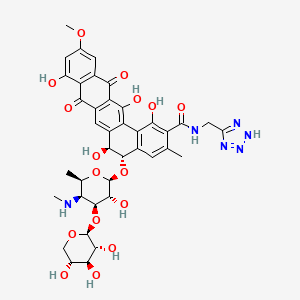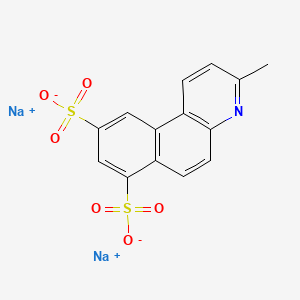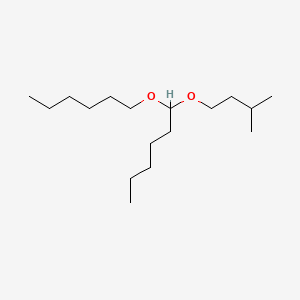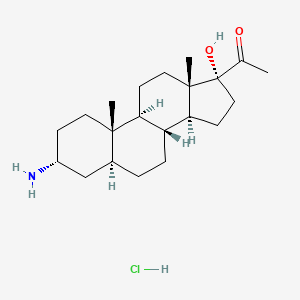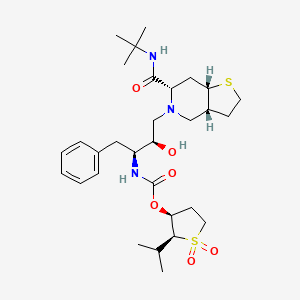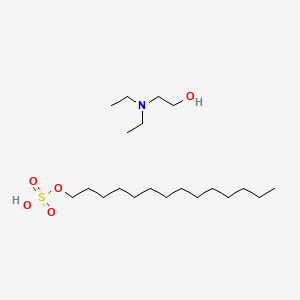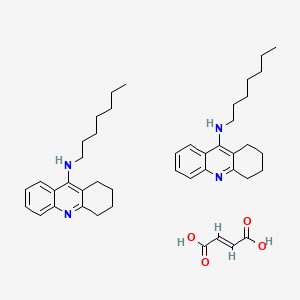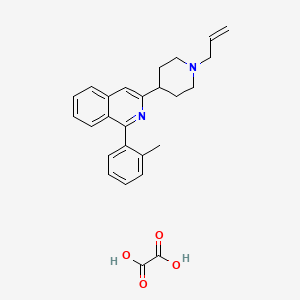
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antidepressant effects . This compound, in particular, has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate typically involves the following steps :
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the isoquinoline core.
Allylation: The allyl group is introduced via an allylation reaction, typically using allyl bromide in the presence of a base such as potassium carbonate.
Oxalate Formation: The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or allyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Allyl bromide in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate has several scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential antidepressant and analgesic properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate involves its interaction with the central nervous system . It is believed to modulate neurotransmitter levels, particularly serotonin and dopamine, which are crucial for mood regulation. The compound may also interact with specific receptors, leading to its antidepressant and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methylphenyl)-3-(4-piperidinyl)isoquinoline hydrochloride
- N-(1-Allyl-4-piperidinyl)-L-prolinamide dihydrochloride
- 1-(1-Allyl-4-piperidinyl)-3-[2-(cyclopentyloxy)-4-methoxybenzyl]-2-ethylguanidine hydroiodide
Uniqueness
3-(1-Allyl-4-piperidinyl)-1-o-tolyl isoquinoline oxalate is unique due to its specific structural features, such as the presence of the allyl group and the oxalate salt form. These features contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
CAS No. |
92124-13-5 |
|---|---|
Molecular Formula |
C26H28N2O4 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-3-(1-prop-2-enylpiperidin-4-yl)isoquinoline;oxalic acid |
InChI |
InChI=1S/C24H26N2.C2H2O4/c1-3-14-26-15-12-19(13-16-26)23-17-20-9-5-7-11-22(20)24(25-23)21-10-6-4-8-18(21)2;3-1(4)2(5)6/h3-11,17,19H,1,12-16H2,2H3;(H,3,4)(H,5,6) |
InChI Key |
JCVWLVFXOQVDBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=CC=CC=C32)C4CCN(CC4)CC=C.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


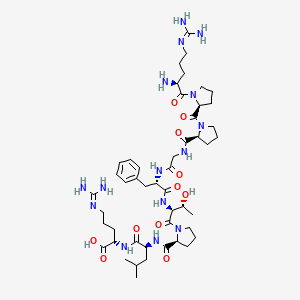
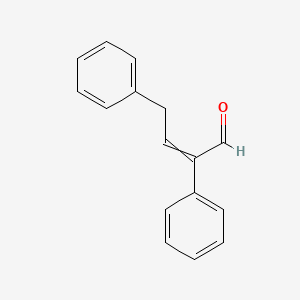
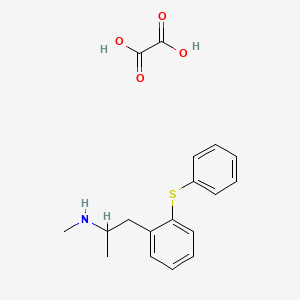
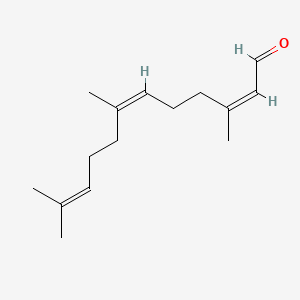
![3-(1H-imidazol-5-yl)propyl N-[(2S)-3,3-dimethylbutan-2-yl]carbamate](/img/structure/B12763583.png)

